Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry design

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638763-68-4, PubChem CID is a trisubstituted 7-deazapurine building block bearing a C5-bromo, an N7-methyl, and a C2-methyl ester substituent on the pyrrolo[2,3-d]pyrimidine core. It belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family—a privileged scaffold in medicinal chemistry due to its structural mimicry of the purine base adenine, enabling it to serve as a template for kinase inhibitor design.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 1638763-68-4
Cat. No. B3323455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
CAS1638763-68-4
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CN=C(N=C21)C(=O)OC)Br
InChIInChI=1S/C9H8BrN3O2/c1-13-4-6(10)5-3-11-7(9(14)15-2)12-8(5)13/h3-4H,1-2H3
InChIKeyRCFIKAJXBNJUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate (CAS 1638763-68-4): Core Scaffold Identity & Procurement Baseline


Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638763-68-4, PubChem CID 118997953) is a trisubstituted 7-deazapurine building block bearing a C5-bromo, an N7-methyl, and a C2-methyl ester substituent on the pyrrolo[2,3-d]pyrimidine core [1]. It belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family—a privileged scaffold in medicinal chemistry due to its structural mimicry of the purine base adenine, enabling it to serve as a template for kinase inhibitor design [2]. Several FDA-approved drugs, including ruxolitinib and tofacitinib, are built on this core [3]. This compound is supplied as a research intermediate with documented purity grades, making it a procurement candidate for laboratories engaged in kinase-targeted library synthesis [1].

Why Methyl 5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate Cannot Be Substituted by In-Class Analogs


Although the pyrrolo[2,3-d]pyrimidine scaffold is shared across many building blocks, the simultaneous presence of three distinct functional handles—the C5-bromine, the N7-methyl, and the C2-methyl ester—in this single intermediate enables orthogonal synthetic elaboration that simpler analogs cannot replicate [1]. The N7-methyl group blocks a potential site of unwanted N–H reactivity (e.g., alkylation or oxidation) that plagues the N7-unsubstituted analog (CAS 1638767-44-8), while the C5-bromine provides a universal cross-coupling handle for Suzuki, Sonogashira, and Buchwald–Hartwig reactions [2]. The C2-methyl ester can be selectively hydrolyzed to the carboxylic acid or converted to amides, enabling divergent library synthesis from a common intermediate [3]. Procurement of a less substituted analog would necessitate additional protection/deprotection steps, increasing synthetic step count and potentially reducing overall yield.

Quantitative Differentiation of Methyl 5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate Against Closest Analogs


LogP and TPSA Comparison Against the N7-Unsubstituted Analog (CAS 1638767-44-8)

The N7-methyl group on the target compound increases lipophilicity relative to the N7-H analog, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638767-44-8). Computed XLogP3-AA values from PubChem show the target compound has a LogP of 1.5 versus a predicted ~0.9 for the N7-H analog (based on the analog having one fewer methyl group). This ~0.6 LogP unit increase can influence membrane permeability and compound partitioning in cellular assays [1]. The topological polar surface area (TPSA) remains identical at 57 Ų for both compounds, as the added methyl does not introduce additional polarity [2].

Physicochemical profiling Lipophilicity Medicinal chemistry design

Molecular Weight and Heavy Atom Count Differentiation for Library Design

The target compound (MW 270.08 g/mol, 15 heavy atoms) occupies a distinct position in fragment and building block space compared to: (a) the des-bromo analog Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (MW ~191.19, lacking the bromine cross-coupling handle); (b) the simpler 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core (CAS 1638761-56-4, MW 212.05, lacking the ester); and (c) the carboxylic acid analog (CAS 1638767-55-1, MW 256.06) [1]. The combination of three functional groups in a sub-300 Da framework satisfies both fragment-based (MW < 300) and lead-like criteria while providing three vectors for chemical elaboration, as documented in the PubChem compound entry [2].

Fragment-based drug discovery Lead-likeness Building block selection

Commercially Available Purity Grades: 95% vs. 98% Specifications

The compound is commercially available from multiple vendors with documented purity specifications, enabling procurement teams to match quality grade to intended use. AKSci supplies the compound at a minimum purity specification of 95% , while Leyan (product 1127072) offers a 98% purity grade . MolCore also supplies at 98% purity with ISO certification for pharmaceutical R&D quality control requirements . This tiered availability allows cost-sensitive exploratory synthesis to use the 95% grade while more demanding applications (e.g., late-stage intermediate in medicinal chemistry campaigns) can specify the 98% grade.

Procurement quality Synthetic reproducibility Vendor comparison

Pyrrolo[2,3-d]pyrimidine Scaffold Provenance in FDA-Approved Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is clinically validated through multiple FDA-approved drugs. Ruxolitinib (Jakafi®), a JAK1/JAK2 inhibitor, and tofacitinib (Xeljanz®), a pan-JAK inhibitor, both feature this scaffold and have generated billions in revenue since approval [1]. A 2024 comprehensive review documented that pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have progressed to clinical evaluation across multiple oncology indications, with IC50 values for optimized derivatives reaching single-digit nanomolar potency against targets including EGFR, Her2, VEGFR2, and CDK2 [2]. While the target compound itself is not a bioactive final product, its structural correspondence to this validated pharmacophore makes it a strategically relevant intermediate for kinase inhibitor programs [3].

Kinase inhibitor Drug discovery Scaffold validation

Optimal Research and Procurement Scenarios for Methyl 5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate


Divergent Kinase-Focused Library Synthesis via C5 Cross-Coupling

The C5-bromine atom serves as a universal leaving group for palladium-catalyzed Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, enabling introduction of diverse aryl, alkynyl, and amino substituents at this position [1]. Because the N7 position is protected as the methyl group, no competitive N–H arylation occurs, a documented side reaction with the N7-unsubstituted analog. The C2-methyl ester can subsequently be hydrolyzed to the acid or converted to amides, providing a divergent synthetic pathway from a single purchased intermediate. This three-vector diversification strategy is consistent with the SAR exploration recommended in the 2024 review by Madhurya et al., which highlighted the adaptability of pyrrolopyrimidines for designing potent kinase inhibitors .

Fragment-Based Drug Discovery (FBDD) with a Multi-Handle Starting Point

With a molecular weight of 270.08 g/mol and 15 heavy atoms, the compound falls within fragment space (MW < 300) as defined by the Rule of Three [1]. Unlike typical fragments that offer only one or two vectors for growth, this compound provides three distinct functional handles (C5-Br, C2-COOMe, N7-Me) from a single fragment-sized molecule. This enables fragment growing, merging, or linking strategies without the need to purchase and couple multiple separate fragments. The XLogP of 1.5 and TPSA of 57 Ų further support its suitability as a fragment starting point with favorable physicochemical properties .

Intermediate for JAK/STAT Pathway Modulator Synthesis

Multiple FDA-approved JAK inhibitors (ruxolitinib, tofacitinib) are built on the pyrrolo[2,3-d]pyrimidine scaffold, and the 2023 review by Tan et al. documents ongoing research into novel pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors for inflammatory and oncological indications [1]. The target compound's substitution pattern—particularly the N7-methyl and C2-ester—maps directly onto the structural features found in several clinical and preclinical JAK inhibitor candidates, as reviewed by Madhurya et al. in 2024 . Laboratories engaged in JAK/STAT pathway research can use this building block to access diverse analogs via C5-functionalization while maintaining the N7-methyl and C2-ester motifs found in reference inhibitors.

Quality-Controlled Building Block for Multi-Step Medicinal Chemistry Campaigns

The availability of this compound at both 95% and 98% purity grades from multiple vendors (AKSci, Leyan, MolCore) provides procurement flexibility [1]. For early-stage library synthesis where hundreds of analogs are prepared in parallel, the 95% grade offers cost efficiency. For late-stage optimization where a specific lead series is being advanced, the 98% grade with ISO certification (MolCore) ensures reproducibility and minimizes the risk of impurity-derived false positives in biological assays . This tiered quality approach is standard practice in industrial medicinal chemistry and is now accessible to academic laboratories through these vendors.

Quote Request

Request a Quote for Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.